molecular formula C17H18Cl2N2OS B14696260 O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate CAS No. 34763-54-7

O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate

Katalognummer: B14696260
CAS-Nummer: 34763-54-7
Molekulargewicht: 369.3 g/mol
InChI-Schlüssel: UJCBOPLWWDKGLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a dichlorophenyl group, and a pyridinylcarbonimidothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridine-3-carbonimidothioate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or dichlorophenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to O-Butyl S-((3,4-dichlorophenyl)methyl) 3-pyridinylcarbonimidothioate include other pyridinylcarbonimidothioate derivatives and compounds with similar functional groups, such as:

  • O-Butyl S-((3,4-dichlorophenyl)methyl) 2-pyridinylcarbonimidothioate
  • O-Butyl S-((3,4-dichlorophenyl)methyl) 4-pyridinylcarbonimidothioate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

34763-54-7

Molekularformel

C17H18Cl2N2OS

Molekulargewicht

369.3 g/mol

IUPAC-Name

S-[(3,4-dichlorophenyl)methyl] N-(2-butylpyridin-3-yl)carbamothioate

InChI

InChI=1S/C17H18Cl2N2OS/c1-2-3-5-15-16(6-4-9-20-15)21-17(22)23-11-12-7-8-13(18)14(19)10-12/h4,6-10H,2-3,5,11H2,1H3,(H,21,22)

InChI-Schlüssel

UJCBOPLWWDKGLE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=C(C=CC=N1)NC(=O)SCC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.